molecular formula C21H21N5O2S B3014355 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705462-03-8

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B3014355
CAS No.: 1705462-03-8
M. Wt: 407.49
InChI Key: YAWMGAUFUKRBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via an ethanone group to a piperidine moiety substituted with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl group. The benzimidazole scaffold is widely recognized in medicinal chemistry for its ability to interact with biological targets such as kinases, GPCRs, and epigenetic enzymes .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c27-20(12-26-14-22-17-5-1-2-6-18(17)26)25-8-3-4-15(11-25)10-19-23-21(24-28-19)16-7-9-29-13-16/h1-2,5-7,9,13-15H,3-4,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWMGAUFUKRBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex molecule that incorporates multiple pharmacophores, including benzimidazole, oxadiazole, and piperidine moieties. These structural features suggest potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on existing literature, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H21N5O2S\text{C}_{18}\text{H}_{21}\text{N}_{5}\text{O}_{2}\text{S}

This structure includes:

  • A benzimidazole ring system.
  • An oxadiazole ring connected to a thiophene.
  • A piperidine moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds that share structural similarities with our target molecule. For instance, derivatives of benzimidazole and oxadiazole have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Studies

  • Benzimidazole Derivatives : A study indicated that a benzimidazole derivative exhibited an IC50 value of 7.4 μM against cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer agent .
  • Oxadiazole Compounds : Another investigation revealed that certain oxadiazole derivatives were effective against multiple cancer types, with IC50 values ranging from 0.275 µM to 1.18 µM in various assays . These compounds were noted for their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.
  • Combination Studies : The combination of piperidine derivatives with other anticancer agents has been explored. For example, a study showed that piperidine-based compounds could enhance the efficacy of existing chemotherapeutics by altering drug resistance mechanisms .

The biological activity of this compound may involve several mechanisms:

1. Inhibition of Enzymatic Activity

Compounds with similar structures have been shown to inhibit enzymes such as topoisomerase and telomerase, which are critical for cancer cell proliferation . This inhibition leads to impaired DNA replication and repair processes.

2. Induction of Apoptosis

Studies indicate that these compounds can trigger programmed cell death pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

3. Blocking Growth Factor Receptors

The interaction with growth factor receptors such as EGFR has been reported for related compounds, suggesting that our target molecule may also exert its effects by disrupting signaling pathways crucial for tumor growth .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Compound TypeIC50 (µM)Mechanism of ActionReference
Benzimidazole Derivative7.4Induces apoptosis
Oxadiazole Derivative0.275 - 1.18Inhibits topoisomerase and induces apoptosis
Piperidine CompoundVariesAlters drug resistance mechanisms

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily investigated for its potential as a therapeutic agent. The structural components of the molecule suggest several pharmacological properties:

Anticancer Activity:
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The incorporation of thiophene and oxadiazole moieties enhances their bioactivity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

Antimicrobial Properties:
The benzimidazole core is known for its antibacterial and antifungal activities. Variants of this compound have been tested against a range of pathogens, showing promising results in inhibiting bacterial growth and fungal infections .

Neurological Applications:
The piperidine group suggests potential use in neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible applications in treating conditions such as anxiety and depression .

Synthesis and Characterization

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone) involves multi-step reactions starting from benzimidazole derivatives. Key synthetic routes include:

Stepwise Synthesis:

  • Formation of Benzimidazole: Starting from o-phenylenediamine and carboxylic acids.
  • Oxadiazole Formation: Utilizing thiophene derivatives to create the oxadiazole ring.
  • Piperidine Attachment: Introducing piperidine through alkylation or acylation methods.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have documented the efficacy of similar compounds:

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of benzimidazole derivatives, revealing that modifications to the thiophene and oxadiazole groups significantly enhanced their anticancer properties against A549 lung cancer cells .

Case Study 2: Antimicrobial Efficacy
Research conducted by Zhang et al. demonstrated that a related benzimidazole compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred pharmacological implications:

Compound Name Core Structure Heterocyclic Substituent Key Features Potential Activity (Inferred)
Target Compound Benzimidazole-ethanone 3-(Thiophen-3-yl)-1,2,4-oxadiazole Thiophene enhances π-stacking; oxadiazole improves metabolic stability Kinase inhibition, antimicrobial
2-(1H-Benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone Benzimidazole-ethanone 3-Cyclopropyl-1,2,4-oxadiazole Cyclopropyl increases lipophilicity; may enhance membrane permeability Anticancer (via CYP450 modulation)
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone Benzimidazole-ethanone 5-(Furan-2-yl)-1,3,4-thiadiazole Thiadiazole-furan confers rigidity; furan may improve solubility Antiviral, anti-inflammatory
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole-ethanone Aryl-tetrazole Tetrazole mimics carboxylate; high dipole moment enhances binding affinity Antihypertensive, enzyme inhibition
2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone Imidazole-thioether 3,4-Dichlorophenyl Thioether and chloro groups enhance electrophilicity; potential CNS activity Neuroprotective, antipsychotic

Key Findings from Analogues

  • Heterocyclic Substituents : The oxadiazole and thiadiazole rings in the target compound and its analogues are electron-deficient, favoring interactions with enzymes via hydrogen bonding or π-π stacking . Thiophene and furan substituents may modulate solubility and bioavailability .
  • Piperidine Linkage : Piperidine in the target compound likely enhances conformational flexibility, aiding in target engagement. In contrast, rigidified analogues (e.g., thiadiazole-furan in ) may exhibit selectivity for specific receptors.
  • Biological Activity: Compounds with similar benzimidazole-ethanone scaffolds (e.g., EP 1 926 722 B1 derivatives) have shown promise as kinase inhibitors and anticoagulants . The thiophene-oxadiazole moiety in the target compound may confer similar efficacy against tyrosine kinases or HDACs .

Research Findings and Pharmacological Implications

Pharmacokinetic Predictions

  • Lipophilicity : The thiophene-oxadiazole group (logP ~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility .

Q & A

Basic Synthesis and Optimization

Q: What are the optimal synthetic routes and reaction conditions for preparing this compound? A: The synthesis typically involves multi-step reactions:

Core Assembly : The benzo[d]imidazole and thiophene-oxadiazole moieties are synthesized separately. For example, thiophene-oxadiazole derivatives can be prepared via cyclization of thioamide precursors under reflux with POCl₃ .

Coupling Strategies : The piperidine linker is functionalized with the oxadiazole-thiophene group via nucleophilic substitution or alkylation. highlights the use of polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ for such steps.

Final Conjugation : The ethanone bridge is formed using coupling agents (e.g., EDCI/HOBt) to link the benzoimidazole and substituted piperidine .
Key Optimization Factors :

  • Reaction temperature (60–120°C) and solvent polarity influence yields.
  • Catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in heterocyclic ring formation .

Advanced Synthetic Challenges

Q: How can steric hindrance during piperidine functionalization be mitigated? A: Steric hindrance at the piperidine’s 3-position (due to the oxadiazole-thiophene substituent) can reduce alkylation efficiency. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 80% yield achieved in 30 minutes vs. 6 hours conventionally) .
  • Bulky Base Selection : Use of DBU instead of K₂CO₃ enhances deprotonation of hindered amines .
  • Protection-Deprotection : Temporarily masking reactive groups (e.g., Boc protection) prevents side reactions .

Basic Structural Characterization

Q: What spectroscopic methods are critical for confirming the compound’s structure? A:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., benzoimidazole aromatic protons at δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy : Confirms C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Elemental Analysis : Validates purity (>95% C, H, N content) .

Advanced Characterization Challenges

Q: How are conformational isomers resolved in NMR analysis? A: The piperidine ring’s chair/boat conformers and restricted rotation of the oxadiazole-thiophene group can cause split NMR signals. Solutions include:

  • Variable Temperature NMR : Elevating temperature (e.g., 60°C) averages out conformational exchange, simplifying spectra .
  • 2D NMR (COSY, NOESY) : Correlates coupling between protons and identifies spatial proximity of substituents .

Basic Biological Screening

Q: What in vitro assays are used for preliminary biological evaluation? A:

  • Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or MIC assays. Benzoimidazole derivatives often show MIC values of 8–32 µg/mL .
  • Enzyme Inhibition : Assays targeting kinases or proteases (IC₅₀ values reported in µM ranges) .

Advanced Mechanistic Studies

Q: How can the compound’s mechanism of action against bacterial targets be elucidated? A:

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to bacterial DNA gyrase or β-lactamase active sites .
  • Resistance Studies : Serial passaging of bacteria under sub-MIC concentrations identifies mutation hotspots (e.g., gyrA mutations conferring quinolone resistance) .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituents on the thiophene-oxadiazole moiety affect bioactivity? A:

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance antimicrobial potency by increasing membrane permeability (MIC reduced by 4-fold vs. unsubstituted analogs) .
  • Bulkier Groups (e.g., -Br) : Improve target selectivity but reduce solubility, necessitating formulation adjustments .

Data Contradictions in SAR Studies

Q: Why do some analogs with identical substituents show divergent activity profiles? A:

  • Solubility Differences : Fluorinated analogs may exhibit higher logP values, reducing bioavailability despite similar in vitro potency .
  • Metabolic Stability : Hepatic microsome assays reveal rapid degradation of methyl esters vs. ethyl esters, altering in vivo efficacy .

Computational Modeling for Optimization

Q: Which computational methods guide the design of derivatives with improved pharmacokinetics? A:

  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (e.g., TPSA < 90 Ų favors CNS penetration) .
  • MD Simulations : Reveal compound stability in target binding pockets over 100-ns trajectories .

Reproducibility Challenges

Q: How can researchers address variability in synthetic yields across labs? A:

  • Standardized Protocols : Detailed reporting of solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batches .
  • Reaction Monitoring : Use of LC-MS to track intermediate formation and optimize quenching times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.